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Medicinal Chemistry Scaffold & Synthetic Protocols

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) is a high-value synthetic
intermediate belonging to the class of ortho-amino-morpholino benzoates. This scaffold is a
"privileged structure” in medicinal chemistry, widely utilized in the development of kinase
inhibitors (e.g., PI3K, mTOR), antibacterial agents (oxazolidinone analogs), and anticoagulants.

[1]
The compound features three critical functional handles:

» Morpholine Ring (C4): Enhances aqueous solubility and metabolic stability while acting as a
hydrogen bond acceptor.

e Primary Aniline (C3): A nucleophilic handle for library diversification via acylation,
sulfonylation, or heterocycle formation.[1]
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o Ethyl Ester (C1): A masked carboxylic acid suitable for cyclization reactions (e.g., to
quinazolinones) or hydrolysis to the free acid.[1]

This guide provides a validated protocol for its synthesis from commercially available
precursors and outlines its downstream applications in generating bioactive heterocycles.[1]

Chemical Profile & Properties[1][2][3]1[4]1[5][6][7]

Property Specification

IUPAC Name Ethyl 3-amino-4-(morpholin-4-yl)benzoate
CAS Number 71254-75-6

Molecular Formula C13H18N203

Molecular Weight 250.30 g/mol

Appearance Off-white to pale brown solid

LogP (Predicted) ~1.8-2.1

pKa (Predicted) ~3.5 (Aniline), ~8.5 (Morpholine)

Solubility Soluble in DMSO, DCM, MeOH; Sparingly

soluble in water

Validated Synthesis Protocol

The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr)
followed by Catalytic Hydrogenation. This route is preferred over direct nitration of
morpholinobenzoates due to higher regioselectivity.[1]

Step 1: SNAr Reaction

Precursor: Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6) Reagent: Morpholine

Reaction Scheme: Ethyl 4-fluoro-3-nitrobenzoate + Morpholine — Ethyl 4-morpholino-3-
nitrobenzoate

Protocol:
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o Setup: Charge a round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and
Acetonitrile (5 mL/mmol).

» Base Addition: Add Potassium Carbonate (K2COs) (1.5 equiv) or Triethylamine (EtsN) (1.2
equiv).

» Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise at room temperature. Exothermic
reaction - monitor temperature.

e Reaction: Heat the mixture to 60-80°C for 4—6 hours.

o Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[1]6)
should disappear, replaced by a bright yellow/orange spot (Nitro-morpholine intermediate).

o Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Resuspend in EtOAc
and wash with water and brine.[1] Dry over Na2SOa4 and concentrate.

o Yield: Typically >90% (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Precursor: Ethyl 4-morpholino-3-nitrobenzoate Catalyst: 10% Pd/C

Reaction Scheme: Ethyl 4-morpholino-3-nitrobenzoate + Hz (Pd/C) - Ethyl 3-amino-4-
morpholinobenzoate

Protocol:

o Solvation: Dissolve the nitro intermediate (from Step 1) in Methanol or Ethanol (10
mL/mmol).

o Catalyst Loading: Under an inert atmosphere (N2 or Ar), carefully add 10% Pd/C (10 wt% of
substrate mass).[1] Caution: Pd/C is pyrophoric.[1]

o Hydrogenation: Purge the vessel with Hz gas (balloon pressure or 1-3 bar in a Parr shaker).
Stir vigorously at Room Temperature for 2—-12 hours.
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o Process Control: The yellow color of the solution will fade to colorless or pale pink.[1]
Monitor by LC-MS for the mass shift (M+1: 281 — 251).

« Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the

pad with MeOH.[1]
e |solation: Concentrate the filtrate under reduced pressure.

o Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash
chromatography (DCM:MeOH).[1]

o Yield: 85-95%.[1]

Medicinal Chemistry Applications

The 3-amino-4-morpholino core serves as a versatile "Hub" for divergent synthesis. The ortho-
disposition of the amine and the morpholine ring creates a unique steric and electronic
environment, often exploited to bind into the ATP-binding pocket of kinases.

Pathway Visualization
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Caption: Synthetic workflow from fluoro-nitro precursor to the title scaffold and divergent

downstream applications.

Application 1: Synthesis of Quinazolin-4(3H)-ones
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The ortho-amino ester motif allows for cyclization to form Quinazolinones, a scaffold found in
drugs like Idelalisib (P13K inhibitor).

Protocol:

Dissolve Ethyl 3-amino-4-morpholinobenzoate (1.0 equiv) in Formamide (excess, acts as
solvent and reagent).

Heat to 140-160°C for 4—8 hours.

Cool to RT.[1][2] The product often precipitates.[1] Dilute with water and filter.[1]

Result: 7-morpholinoquinazolin-4(3H)-one derivatives.

Application 2: High-Throughput Amide Library
Generation

The aniline nitrogen is sufficiently nucleophilic for automated parallel synthesis.
Protocol:

Solvent;: DMA or DCM.

Base: DIPEA (2.0 equiv).

Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU.

Purification: The morpholine nitrogen allows for "Catch-and-Release" purification using acidic
ion-exchange resins (e.g., SCX-2), removing non-basic byproducts.

Quality Control & Analytics

To ensure the integrity of the scaffold before using it in complex syntheses, the following
parameters must be verified.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[1]
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e Mobile Phase A: Water + 0.1% Formic Acid.

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm and 280 nm.[1]

e Retention Time: The amino-ester typically elutes earlier than the nitro-intermediate due to the
polarity of the amine.

NMR Signature (*H NMR, 400 MHz, DMSO-ds)
e 0 1.30 (t, 3H): Methyl of ethyl ester.[1]

0 2.90-3.00 (m, 4H): Morpholine CHz adjacent to Nitrogen (characteristic of N-aryl
morpholine).

0 3.70-3.80 (m, 4H): Morpholine CH:z adjacent to Oxygen.[1]

0 4.25 (g, 2H): Methylene of ethyl ester.[1]

0 5.00-5.20 (s, 2H):NH:z protons (Broad singlet, exchangeable with D20).[1] Crucial for
confirming reduction.

0 7.00-7.50 (m, 3H): Aromatic protons (1,2,4-substitution pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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